molecular formula C7H7IN2O B8603902 2-Iodo-6-allyloxypyrazine

2-Iodo-6-allyloxypyrazine

Cat. No.: B8603902
M. Wt: 262.05 g/mol
InChI Key: BRXIXJFULMLWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-6-allyloxypyrazine is a halogenated pyrazine derivative characterized by an iodine atom at the 2-position and an allyloxy group (-O-CH2CHCH2) at the 6-position of the pyrazine ring. Pyrazines are heteroaromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their applications in pharmaceuticals, agrochemicals, and flavor chemistry.

Properties

Molecular Formula

C7H7IN2O

Molecular Weight

262.05 g/mol

IUPAC Name

2-iodo-6-prop-2-enoxypyrazine

InChI

InChI=1S/C7H7IN2O/c1-2-3-11-7-5-9-4-6(8)10-7/h2,4-5H,1,3H2

InChI Key

BRXIXJFULMLWQI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CN=CC(=N1)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2-Iodo-6-allyloxypyrazine and structurally related pyrazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound* C₇H₇IN₂O 278.05 (estimated) 2-I, 6-allyloxy Electrophilic reactivity, cross-coupling precursor Inferred
2-Isopropyl-6-methoxypyrazine C₈H₁₂N₂O 152.20 2-isopropyl, 6-methoxy Flavoring agent (nutty, earthy aroma)
2-Fluoro-6-iodo-pyrazine C₄H₂FIN₂ 223.97 2-F, 6-I Halogenated intermediate for drug synthesis
2-Benzyloxy-6-ethylpyrazine C₁₆H₂₀N₂O 256.35 2-benzyloxy, 6-ethyl Lipophilic scaffold for medicinal chemistry
2-Acetyl Pyrazine C₆H₆N₂O 122.12 2-acetyl Flavoring (popcorn-like aroma)
2-Amino-6-methylpyrazine C₅H₇N₃ 109.13 2-amino, 6-methyl Pharmaceutical intermediate

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects: Iodo vs. Fluoro: The iodine atom in this compound offers superior leaving-group ability compared to fluorine in 2-Fluoro-6-iodo-pyrazine, enabling nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) . Allyloxy vs. Methoxy/Benzyloxy: The allyloxy group provides conjugation stability and opportunities for click chemistry or cycloaddition reactions, unlike the inert methoxy group in 2-Isopropyl-6-methoxypyrazine . Electron-Withdrawing vs. Donating Groups: Iodo (electron-withdrawing) reduces electron density on the pyrazine ring, enhancing electrophilicity, whereas methyl or amino groups (electron-donating) increase nucleophilicity .

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